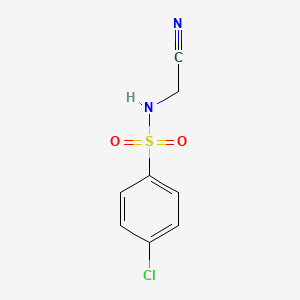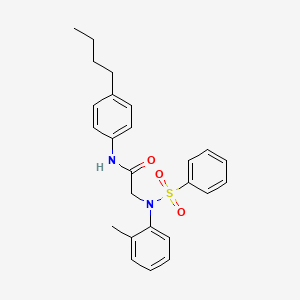
4-chloro-N-(cyanomethyl)benzenesulfonamide
Overview
Description
4-chloro-N-(cyanomethyl)benzenesulfonamide, also known as CCMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMS is a sulfonamide derivative that has a chloro-substituted benzene ring and a cyanomethyl group attached to the sulfonamide nitrogen. It is a white crystalline solid that is soluble in water and organic solvents. In
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyanomethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the growth of several bacterial and fungal strains, as well as tumor cells.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication, protein synthesis, and other cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 4-chloro-N-(cyanomethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(cyanomethyl)benzenesulfonamide is its versatility. It can be easily synthesized and modified to create new derivatives with different properties. It is also relatively stable and can be stored for long periods of time. However, 4-chloro-N-(cyanomethyl)benzenesulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility can be a challenge in some experiments.
Future Directions
There are several future directions for research on 4-chloro-N-(cyanomethyl)benzenesulfonamide. One area of interest is in the development of new drugs based on 4-chloro-N-(cyanomethyl)benzenesulfonamide. Researchers are also interested in exploring the potential of 4-chloro-N-(cyanomethyl)benzenesulfonamide as a scaffold for the design of new drugs. In addition, the mechanism of action of 4-chloro-N-(cyanomethyl)benzenesulfonamide is not fully understood, and further research is needed to elucidate its effects on various cellular processes. Finally, researchers are interested in exploring the potential of 4-chloro-N-(cyanomethyl)benzenesulfonamide as a tool for studying biological processes and as a potential therapeutic agent for various diseases.
Conclusion
In conclusion, 4-chloro-N-(cyanomethyl)benzenesulfonamide is a versatile and promising compound that has potential applications in a variety of scientific research areas. Its synthesis method is relatively simple, and it has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of enzymes involved in various cellular processes. While there are some limitations to its use in lab experiments, its potential as a scaffold for the design of new drugs and as a tool for studying biological processes makes it an area of continued interest for researchers.
Scientific Research Applications
4-chloro-N-(cyanomethyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the development of new drugs. 4-chloro-N-(cyanomethyl)benzenesulfonamide has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a scaffold for the design of new drugs.
properties
IUPAC Name |
4-chloro-N-(cyanomethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFPJGDOBWFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyanomethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B4757024.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)
![2-{5-bromo-3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B4757040.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4757045.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)


![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)